

# DiSulfo-ICG Maleimide for In Vivo Imaging: A Technical Guide

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Compound of Interest		
Compound Name:	DiSulfo-ICG maleimide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **DiSulfo-ICG maleimide**, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. This document details its core properties, experimental protocols for conjugation, and its utility in preclinical research, particularly in cancer and lymphatic imaging.

### Introduction to DiSulfo-ICG Maleimide

Indocyanine green (ICG) is a cyanine dye with strong absorption and fluorescence in the NIR spectrum (700-900 nm), a window where biological tissues have minimal autofluorescence and light scattering, allowing for deep tissue imaging with high signal-to-noise ratios.[1][2] The disulfonated (DiSulfo) form of ICG enhances its water solubility, a crucial property for biological applications. The addition of a maleimide functional group enables covalent conjugation to thiol-containing molecules, such as cysteine residues on proteins and antibodies, making **DiSulfo-ICG maleimide** a powerful tool for creating targeted imaging agents.[1]

The maleimide group reacts specifically with free sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether bond. This targeted conjugation allows researchers to attach the fluorescent properties of DiSulfo-ICG to molecules that can specifically bind to targets of interest in vivo, such as tumor-specific antigens.

## **Core Properties of ICG Derivatives**



Quantitative data for **DiSulfo-ICG maleimide** is not readily available in the literature. The following table summarizes the key photophysical properties of the parent compound, Indocyanine Green (ICG), which are expected to be similar for its disulfonated derivative.

Property	Value	Reference
Maximum Excitation (λex)	~787 nm	[1][2]
Maximum Emission (λem)	~815 nm	[2]
Molar Extinction Coefficient (ε)	223,000 M-1cm-1	[2]
Quantum Yield (Φ)	0.14	[2]
Molecular Weight	~1057.17 g/mol (for DiSulfo-ICG maleimide)	

# Experimental Protocols Antibody Conjugation with DiSulfo-ICG Maleimide

This protocol outlines the steps for conjugating **DiSulfo-ICG maleimide** to an antibody. The maleimide group reacts with free thiol groups on the antibody, typically from cysteine residues. If the antibody does not have available free thiols, disulfide bonds in the hinge region can be reduced to generate them.

#### Materials:

- Antibody of interest
- DiSulfo-ICG maleimide
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT))
- Conjugation Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.
- Purification column (e.g., Sephadex G-25) or dialysis equipment



Inert gas (Nitrogen or Argon)

#### Procedure:

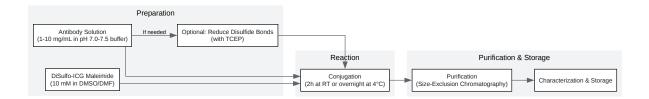
- Antibody Preparation:
  - Dissolve the antibody in the conjugation buffer to a concentration of 1-10 mg/mL.
  - If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the antibody solution. Incubate for 20-30 minutes at room temperature under an inert gas atmosphere to prevent re-oxidation of thiols.[3] If using DTT, it must be removed by dialysis before adding the maleimide dye.
- · Dye Preparation:
  - Prepare a 10 mM stock solution of **DiSulfo-ICG maleimide** in anhydrous DMSO or DMF.
     Vortex briefly to ensure it is fully dissolved.
- Conjugation Reaction:
  - Add the **DiSulfo-ICG maleimide** stock solution to the antibody solution. A 10-20 fold molar excess of the dye is recommended as a starting point.
  - Gently mix the reaction solution.
  - Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
  - Incubate for 2 hours at room temperature or overnight at 2-8°C.
- Purification:
  - Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[4]
- Characterization and Storage:
  - Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. A DOL of 2-10 is often optimal for most antibodies.



[4]

 Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a stabilizer like bovine serum albumin (BSA) and storing at -20°C or -80°C.[3]

Logical Workflow for Antibody Conjugation:



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Caption: Workflow for conjugating **DiSulfo-ICG maleimide** to an antibody.

## In Vivo Imaging Protocol (General)

The following is a general protocol for in vivo imaging using a **DiSulfo-ICG maleimide**-antibody conjugate in a tumor-bearing mouse model. Specific parameters will need to be optimized based on the animal model, tumor type, and imaging system.

#### Materials:

- Tumor-bearing animal model (e.g., nude mice with xenografts)
- DiSulfo-ICG maleimide-antibody conjugate
- Sterile PBS
- In vivo imaging system with appropriate NIR filters
- Anesthesia

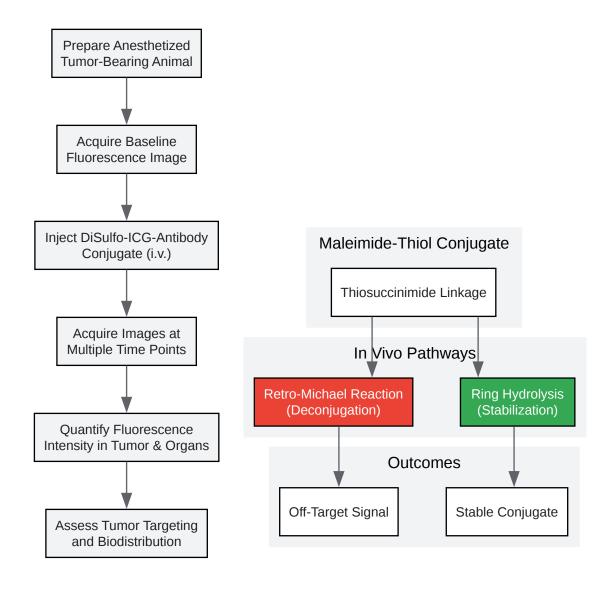


#### Procedure:

- Animal Preparation:
  - Anesthetize the animal.
  - Position the animal in the imaging system.
- Image Acquisition (Pre-injection):
  - Acquire a baseline fluorescence image of the animal before injecting the imaging agent.
- Injection:
  - Intravenously inject the **DiSulfo-ICG maleimide**-antibody conjugate (typically via the tail vein). The optimal dose will need to be determined empirically.
- Image Acquisition (Post-injection):
  - Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and
     72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[5]
- Data Analysis:
  - Quantify the fluorescence intensity in the tumor and other organs of interest over time to assess tumor targeting and clearance from non-target tissues.

Experimental Workflow for In Vivo Tumor Imaging:





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